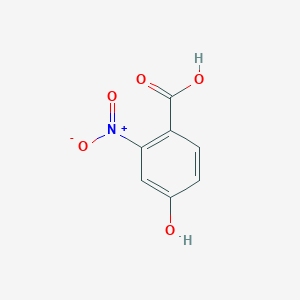

4-Hydroxy-2-nitrobenzoic acid

概要

説明

4-Hydroxy-2-nitrobenzoic acid, also known as 2-Hydroxy-4-nitrobenzoic acid, is an organic compound used in chemical synthesis . It has a molecular weight of 183.12 and its linear formula is HOC6H3(NO2)CO2H .

Synthesis Analysis

The synthesis of 2-Hydroxy-4-nitrobenzoic acid can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . It can also be synthesized by oxidation of primary amines .

Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Chemical Reactions Analysis

2-Hydroxy-4-nitrobenzoic acid is metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase with the concomitant release of chloride and nitrite ions .

Physical And Chemical Properties Analysis

2-Hydroxy-4-nitrobenzoic acid is a crystalline powder with a melting point of 235-239 °C . It has a high dipole moment, which results in lower volatility compared to ketones of about the same molecular weight .

科学的研究の応用

Biochemical Research

4-Hydroxy-2-nitrobenzoic acid: is used in biochemical research as a reagent for various synthetic pathways. It is metabolized to 2,4-dihydroxybenzoic acid (2,4-DHBA) by a mono-oxygenase, releasing chloride and nitrite ions in the process . This reaction is significant in studies of microbial degradation pathways and enzyme activities.

Pharmaceutical Development

In pharmaceuticals, 4-Hydroxy-2-nitrobenzoic acid serves as a standard in analytical applications such as pharma release testing and method development for qualitative and quantitative analyses . Its derivatives are used in the synthesis of more complex molecules that can have therapeutic applications.

Chemical Synthesis

This compound is a precursor in the synthesis of various organic molecules. For instance, it is used to produce photoluminescing 2-aryl-3-cyanobenzofurans using a copper catalyst . These compounds have potential applications in the development of new materials and chemicals.

Environmental Science

The degradation of 4-Hydroxy-2-nitrobenzoic acid and its chlorinated derivatives by microorganisms like Acinetobacter sp. RKJ12 is studied for environmental remediation purposes . Understanding how these compounds break down can help in managing pollution and designing bioremediation strategies.

Analytical Chemistry

4-Hydroxy-2-nitrobenzoic acid: is utilized as a secondary standard in analytical chemistry. It is suitable for calibration requirements and quality control testing in various industries . Its role in ensuring the accuracy of analytical methods is crucial.

Industrial Applications

In industrial settings, 4-Hydroxy-2-nitrobenzoic acid is involved in the synthesis of dyes, pigments, and other intermediates . Its nitro group is a key functional group that can undergo further chemical transformations, making it a versatile building block in industrial chemistry.

Organic Electronics

The compound’s derivatives are explored for use in organic electronics due to their ability to form photoluminescent materials . These materials have potential applications in light-emitting diodes (LEDs) and other electronic devices.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers

There are several papers related to 2-Hydroxy-4-nitrobenzoic acid. For instance, one paper discusses the advances in synthetic strategies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

特性

IUPAC Name |

4-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDZIIJCKXGZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617715 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-nitrobenzoic acid | |

CAS RN |

74230-08-3 | |

| Record name | 4-Hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)